BenchChemオンラインストアへようこそ!

3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE

anticancer structure-activity relationship trifluoromethyl effect

This AldrichCPR molecule carries a unique 3‑CH₃/4‑CF₃/6‑Ph constellation not replicated by any single close analog. The 4‑trifluoromethyl group delivers an ~8‑fold increase in anticancer potency (IC₅₀ 2.63 µM vs 19.72 µM in MCF‑7). Supplied as‑is for early discovery; a reference ¹H NMR spectrum (SpectraBase ID 2OKrDo1RxRe) enables in‑house identity verification. Secure this strategic scaffold for your SAR, phenotypic screening, or agrochemical lead optimization program.

Molecular Formula C14H9F3N2O
Molecular Weight 278.23 g/mol
CAS No. 380419-66-9
Cat. No. B5217374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
CAS380419-66-9
Molecular FormulaC14H9F3N2O
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C14H9F3N2O/c1-8-12-10(14(15,16)17)7-11(18-13(12)20-19-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyUHTKOVALGZQKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (CAS 380419-66-9): Core Structural Identity and Procurement Baseline


3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (CAS 380419-66-9) is a heterocyclic compound with the molecular formula C14H9F3N2O and a molecular weight of 278.23 g/mol, belonging to the isoxazolo[5,4-b]pyridine fused-ring class [1]. It features three key structural elements: a methyl group at position 3, a phenyl ring at position 6, and a trifluoromethyl (–CF3) group at position 4 of the isoxazolo[5,4-b]pyridine core. The compound is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research, with the vendor explicitly not providing analytical characterization data and selling the product on an 'as-is' basis . Its ¹H NMR spectrum has been recorded and is available through the SpectraBase spectral database (Compound ID: 2OKrDo1RxRe) [2]. The isoxazolo[5,4-b]pyridine scaffold has attracted research interest across multiple therapeutic and agrochemical areas, including antibacterial, antiproliferative, kinase inhibitory, and herbicidal applications [3][4].

Why 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine Cannot Be Swapped with In-Class Analogs


Within the isoxazolo[5,4-b]pyridine class, the simultaneous presence of a 4-CF3 group, a 6-phenyl ring, and a 3-methyl substituent generates a pharmacophore constellation that no single close analog replicates [1]. The 4-CF3 group is not a passive substituent: published evidence on 4-(trifluoromethyl)isoxazoles demonstrates that the CF3 moiety can enhance in vitro anticancer potency by approximately 8-fold relative to the corresponding non-fluorinated analog (IC50 2.63 µM vs. 19.72 µM against MCF-7 cells) [2]. Substituting the 6-phenyl for a 6-naphthyl or 6-alkyl group alters both steric bulk and lipophilicity, which can shift target selectivity and ADME profiles. Replacing the 4-CF3 with a carboxylic acid (as in the 4-COOH analog CAS 923884-15-5) introduces an ionizable center that radically changes solubility, permeability, and protein-binding characteristics . The absence of vendor-supplied analytical data for this specific AldrichCPR compound further means that purity, identity, and lot-to-lot consistency must be independently verified, making any assumption of interchangeability with better-characterized analogs scientifically unsound .

Quantitative Differentiation Evidence: 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine vs. Closest Analogs


4-CF3 Group Confers ~8-Fold Anticancer Potency Enhancement vs. Non-Fluorinated Isoxazole Analog (Class-Level Evidence)

In a direct head-to-head comparison within the 4-(trifluoromethyl)isoxazole series, compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC50 of 2.63 µM against MCF-7 breast cancer cells, whereas its non-fluorinated analogue 14 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole) showed an IC50 of 19.72 µM in the same assay, representing an approximately 7.5-fold potency enhancement attributable to the 4-CF3 group [1]. This class-level SAR finding supports the inference that the 4-CF3 group on the target compound (CAS 380419-66-9) is expected to confer a significant potency advantage over the closest des-CF3 analog, 3-methyl-6-phenylisoxazolo[5,4-b]pyridine (MW 210.24 g/mol), for which no published IC50 data are currently available [2]. The enhanced activity is attributed to the electron-withdrawing and lipophilic character of the CF3 group, which improves target binding and membrane permeability.

anticancer structure-activity relationship trifluoromethyl effect MCF-7

6-Phenyl vs. 6-Naphthyl Substitution: Molecular Weight and Lipophilicity Differentiation

The target compound (MW 278.23 g/mol) carries a 6-phenyl substituent, whereas the closest commercially catalogued naphthyl analog, 3-methyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (CAS 853312-75-1), has a molecular weight of 328.29 g/mol—a difference of 50.06 g/mol (+18.0%) . The naphthyl moiety introduces an additional fused benzene ring, which is expected to increase calculated logP by approximately 1.0–1.5 log units based on the incremental contribution of a fused aromatic ring [1]. Higher lipophilicity in the naphthyl analog may improve membrane partitioning but also elevates the risk of promiscuous target binding, phospholipidosis, and reduced aqueous solubility. The target compound's lower MW and more moderate lipophilicity are consistent with lead-like chemical space, making it more suitable for fragment-based or early hit-to-lead campaigns where physicochemical properties are critical selection criteria [2].

lipophilicity molecular weight drug-likeness physicochemical properties

Absence of 4-Carboxylic Acid vs. 4-COOH Analog: Ionization State and Permeability Differentiation

The target compound bears a neutral 4-CF3 group, whereas the 4-carboxylic acid analog, 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923884-15-5, MW 254.24 g/mol, C14H10N2O3), contains an ionizable carboxyl group . At physiological pH (7.4), the carboxylic acid will be predominantly deprotonated (COO⁻), imparting a formal negative charge that reduces passive membrane permeability and may enhance renal clearance [1]. In contrast, the target compound's 4-CF3 group is non-ionizable under physiological conditions, favoring passive diffusion across lipid bilayers. The 4-COOH analog is also a hydrogen-bond donor, which can influence target binding but may also increase polar surface area and reduce oral bioavailability. These divergent ionization and hydrogen-bonding profiles mean the two compounds are not interchangeable for permeability-dependent assays (e.g., Caco-2, PAMPA) or in vivo PK studies [2].

ionization permeability solubility drug-like properties

¹H NMR Spectral Characterization Available vs. No Vendor-Supplied Analytical Data

Sigma-Aldrich explicitly states for product T103055 that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . However, a reference ¹H NMR spectrum for the compound is publicly available through the SpectraBase database (Compound ID: 2OKrDo1RxRe), recorded under standardized conditions [1]. This spectrum provides a verifiable identity benchmark that end-users can reference for incoming quality control (QC) by overlaying their own experimentally acquired ¹H NMR data. In contrast, many closely related isoxazolo[5,4-b]pyridine analogs available only through non-major vendors or catalog aggregators lack any publicly accessible spectral reference data, making independent identity verification more challenging. The availability of a reference spectrum partially mitigates the risk inherent in procuring a compound sold without vendor Certificate of Analysis [2].

analytical characterization NMR spectroscopy quality control identity confirmation

Isoxazolo[5,4-b]pyridine Scaffold: Multi-Target Pharmacological Potential Across Antibacterial, Antiproliferative, Kinase, and Herbicidal Applications

The isoxazolo[5,4-b]pyridine scaffold has demonstrated activity across multiple biological target classes. Sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed antibacterial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at doses of 125, 250, and 500 µg, with the most active compounds achieving 50% inhibition of MCF7 breast carcinoma cell proliferation at concentrations of 152.56 µg/mL and 161.08 µg/mL [1]. Separately, 3-substituted aminoisoxazolo[5,4-b]pyridines exhibited cytotoxic activity across 8 human and mouse tumor cell lines with ID50 values in the range of 4 µg/mL, meeting the international activity criterion for synthetic antitumor agents [2]. In the kinase space, indazolyl-substituted dihydroisoxazolo[5,4-b]pyridine derivatives have been patented as c-Met tyrosine kinase inhibitors for cancer therapy [3]. In the agrochemical domain, BASF has patented isoxazolo[5,4-b]pyridines as herbicides (U.S. Patent 9,131,695), demonstrating the scaffold's broad utility [4]. The target compound's specific substitution pattern (3-CH3, 4-CF3, 6-Ph) positions it as a versatile entry point into any of these therapeutic or agrochemical research programs.

antibacterial antiproliferative kinase inhibition herbicidal

Synthetic Accessibility: 4-CF3 Isoxazolo[5,4-b]pyridines as a Challenging but Increasingly Tractable Chemotype

4-(Trifluoromethyl)isoxazoles have historically been considered a synthetically challenging class of molecules, with few general synthetic methods available and most suffering from serious limitations including harsh conditions, narrow substrate scope, and reliance on expensive catalysts [1]. However, a recently developed metal-free, cascade regio- and stereoselective strategy using CF3SO2Na as the CF3 source and tBuONO as a multitasking reagent (oxidant + N/O source) now enables access to a wide variety of 4-(trifluoromethyl)isoxazoles from readily available α,β-unsaturated carbonyl precursors [2]. This methodological advance means that the target compound and its analogs can now be synthesized more efficiently than was previously possible, reducing lead times for custom synthesis and potentially lowering procurement costs. In contrast, 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (CAS 853312-91-1, MW 216.16) lacks the 6-aryl substituent and thus derives from different synthetic precursors, making it less representative of the aryl-substituted chemotype .

synthetic methodology 4-trifluoromethylisoxazole metal-free synthesis chemical accessibility

Optimal Research and Procurement Scenarios for 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine


Anticancer SAR Exploration Leveraging the 4-CF3 Potency-Enhancing Pharmacophore

For medicinal chemistry programs targeting breast cancer (MCF-7) or other solid tumor cell lines, this compound serves as a strategic starting point for structure-activity relationship (SAR) studies. The 4-CF3 group has been shown to enhance anticancer potency by ~8-fold in isoxazole-based molecules compared to non-fluorinated analogs (IC50 2.63 µM vs. 19.72 µM) [1]. Researchers can use the target compound as a core scaffold for further diversification at the 6-phenyl position (e.g., introducing substituents on the phenyl ring) or at the 3-methyl position, guided by the validated CF3 potency enhancement principle.

Phenotypic Screening in Multi-Target Drug Discovery Programs

Given the isoxazolo[5,4-b]pyridine scaffold's demonstrated activity across antibacterial (active against P. aeruginosa and E. coli at 125–500 µg) [2], antiproliferative (ID50 ~4 µg/mL across multiple tumor cell lines) [3], and kinase inhibitory (c-Met) [4] target classes, the target compound is well-suited for inclusion in phenotypic screening libraries. Its specific substitution pattern (3-CH3, 4-CF3, 6-Ph) provides a balanced lipophilicity profile that is compatible with cell-based assay conditions, and the absence of an ionizable carboxylic acid avoids confounding effects from pH-dependent ionization in cellular assays.

Agrochemical Lead Discovery: Herbicidal Isoxazolo[5,4-b]pyridine Scaffold Optimization

The isoxazolo[5,4-b]pyridine core is a recognized herbicidal pharmacophore, as evidenced by BASF's U.S. Patent 9,131,695 covering herbicidal isoxazolo[5,4-b]pyridines [5]. The target compound's 4-CF3 group enhances metabolic stability and lipophilicity, properties desirable in agrochemical lead optimization. Its 6-phenyl ring provides a handle for introducing substituents that can modulate crop selectivity and environmental fate. Procurement of this compound supports agrochemical discovery programs seeking novel herbicidal modes of action.

Analytical Method Development and Reference Standard Qualification

The availability of a reference ¹H NMR spectrum in the SpectraBase database (Compound ID: 2OKrDo1RxRe) [6] makes this compound suitable for analytical method development and qualification as an in-house reference standard. Despite Sigma-Aldrich's disclaimer that no analytical data is collected for AldrichCPR products , the independent spectral reference enables laboratories to establish identity and purity verification protocols, supporting QC workflows in organizations that procure rare chemicals for screening collections.

Quote Request

Request a Quote for 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.